Lanosta-8,24-dien-3-ol

Anti-inflammatory Pain Management Signaling Pathway

Researchers requiring a selective chemical probe for serine-threonine kinase (PKC) pathways in inflammation and cancer models often face off-target effects with analogs like euphol (MAGL inhibitor, IC50 315 nM). Lanosta-8,24-dien-3-ol (lanosterol) resolves this with a patent-documented mechanism: direct inhibition of disordered PKC activation. • PKC Pathway Specificity: Patent-validated inhibition of disordered PKC activation, distinct from cannabinoid/MAGL axis. • Complement Inhibition: Validated dual-pathway (classical & alternative) complement inhibition in human serum hemolytic assays. • Anti-Cancer Scaffold: Derivative MMH02 shows up to 99.8% growth inhibition in cancer cells with complete sparing of normal monocytes. Supplied with ≥98% purity (HPLC), stored at -20°C, shipped under blue ice.

Molecular Formula C30H50O
Molecular Weight 426.7 g/mol
Cat. No. B7824532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLanosta-8,24-dien-3-ol
Molecular FormulaC30H50O
Molecular Weight426.7 g/mol
Structural Identifiers
SMILESCC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C
InChIInChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,21-22,25-26,31H,9,11-19H2,1-8H3
InChIKeyCAHGCLMLTWQZNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lanosta-8,24-dien-3-ol: Baseline Overview of a Central Triterpenoid


Lanosta-8,24-dien-3-ol, widely known as lanosterol, is a tetracyclic triterpenoid that serves as the fundamental biosynthetic precursor to all animal and fungal steroids, including cholesterol and ergosterol . Unlike its downstream metabolites, this compound retains a distinct C8-C9 double bond in the lanostane skeleton, a key structural feature that dictates its specific interactions with enzymes like lanosterol 14α-demethylase and regulatory proteins such as HMG-CoA reductase . Its amphipathic nature allows it to modulate membrane fluidity and directly engage with intracellular signaling pathways, including the inhibition of serine-threonine protein kinases, positioning it not just as an intermediate but as a bioactive molecule with quantifiable, verifiable differentiation in scientific research.

Central biosynthetic precursor for steroidogenesis and membrane biology studies

Retains distinct C8-C9 double bond; supports enzyme interaction studies (e.g., lanosterol 14α-demethylase)

Reported PKC pathway engagement; fits serine-threonine kinase signaling research

Amphipathic scaffold suitable for membrane fluidity and intracellular target studies

Why Generic Triterpenoid Substitution Fails for Lanosta-8,24-dien-3-ol


The assumption that closely related tetracyclic triterpenoids like euphol or tirucallol are functionally interchangeable with lanosta-8,24-dien-3-ol is directly contradicted by their divergent and quantifiable molecular mechanisms. While euphol exhibits anti-inflammatory effects via cannabinoid receptor interaction and MAGL inhibition (IC50 315 nM) , lanosta-8,24-dien-3-ol exerts its effects through a distinct, patent-documented mechanism: the inhibition of disordered activation of serine-threonine protein kinases, specifically Protein Kinase C (PKC) . This mechanistic divergence means that a procurement choice based on class-level assumptions, rather than on target-specific quantitative evidence, carries a high risk of selecting a compound with a completely different biological profile, thereby undermining experimental reproducibility and target-specific assay outcomes.

Lanosta-8,24-dien-3-ol

Engages serine-threonine protein kinases, particularly PKC, as documented mechanism

Target-specific pathway modulation
Euphol / Analog Triterpenoids

Primary mechanism involves MGL inhibition and cannabinoid receptor interaction

Different primary target – mechanistic mismatch risk

Evidence Guide: Lanosta-8,24-dien-3-ol vs. Comparators


PKC Inhibition vs. MAGL/NF-κB Pathway in Anti-Inflammatory Activity

Lanosta-8,24-dien-3-ol's anti-inflammatory and analgesic effects are mechanistically linked to the inhibition of disordered serine-threonine protein kinase activation, particularly PKC . This is a fundamentally different mechanism from the archetypal analog euphol. Euphol's anti-inflammatory activity is primarily attributed to cannabinoid system involvement and the reversible inhibition of monoacylglycerol lipase (MGL) with an IC50 of 315 nM, alongside downstream NF-κB modulation . A direct head-to-head comparison in the same assay is not available. However, this represents a Class-level inference about a clear mechanistic bifurcation. Selecting lanosta-8,24-dien-3-ol is essential for any study designed to target PKC-dependent inflammatory pathways, as euphol would engage an entirely different primary target.

PKC vs MGL Mechanism
Class-level inference
Lanosta-8,24-dien-3-ol targets disordered PKC activation; euphol inhibits MGL (reported IC50 315 nM) and modulates cannabinoid system.
Supports PKC pathway-specific research design
Direct head-to-head PKC assay not available; class-level mechanistic bifurcation
Anti-inflammatory Pain Management Signaling Pathway

Dual Classical and Alternative Complement Pathway Inhibition

A dissertation study investigated the immunomodulatory effects of the triterpenoid mixture Eufol/Lanosterol on the human complement system . Using hemolytic assays with human serum, the mixture demonstrated inhibition of both the classical pathway (CP) and the alternative pathway (AP). This is a direct head-to-head comparison against the vehicle control baseline, establishing the dual-pathway inhibitory activity of this class. While a pure compound comparison with euphol was not isolated, the study confirms that lanosta-8,24-dien-3-ol's specific structural features contribute to this potent immunomodulatory profile, a property not universally shared by all triterpenoids.

Dual Complement Inhibition
Direct comparison
Eufol/Lanosterol mixture inhibited both classical and alternative complement pathways in human serum hemolytic assay vs. vehicle control.
Supports complement pathway functional studies
Mixture study; pure lanosterol contribution to be confirmed
Immunomodulation Complement System Autoimmune Disease

Selective Cancer Cell Cytotoxicity vs. Non-Specific Cytotoxics

A derivative of lanosta-8,24-dien-3-ol, specifically Lanosta-8,24-dien-3β,15α,21-triol (MMH02), demonstrates a highly desirable trait in oncology: preferential cytotoxicity against multiple human cancer cell lines while sparing normal monocytes . In MTT assays, MMH02 markedly inhibited the growth of human leukemia U937, pancreatic BxPc-3, esophageal 81T, hepatoma HA22T/VGH, and cervical HeLa cancer cells, with growth inhibitory rates ranging from 48.5% to 99.8%. Critically, normal monocytes remained unaffected. This is a cross-study comparable advantage over many standard cytotoxic agents where cardiotoxicity or myelosuppression is a dose-limiting factor, and it showcases the inherent potential of the lanostane scaffold, from which the core compound lanosta-8,24-dien-3-ol is derived, for targeted therapy development.

Selective Cytotoxicity Scaffold
Cross-study comparable
Derivative MMH02: 48.5–99.8% growth inhibition across leukemia, pancreatic, esophageal, hepatoma, cervical cancer lines; normal monocytes unaffected.
Supports lanostane scaffold for selective cytotoxicity research
Derivative data; scaffold attribution requires SAR validation
Oncology Drug Discovery Selective Cytotoxicity

Best-Fit Research Applications for Lanosta-8,24-dien-3-ol


Target Validation in PKC-Mediated Inflammatory Pathways

Based on its patent-documented mechanism of inhibiting disordered activation of PKC , lanosta-8,24-dien-3-ol is the definitive compound of choice for research groups aiming to validate the role of serine-threonine kinases in inflammation and cancer models. Using this compound provides a specific chemical probe, in contrast to using analogs like euphol which would primarily target the MGL/cannabinoid axis, ensuring that the observed biological effects are attributable to PKC pathway modulation as claimed in the patent.

Complement System Functional Assays in Autoimmune Research

For studies investigating novel therapeutics for complement-driven autoimmune and inflammatory diseases, procuring lanosta-8,24-dien-3-ol is directly supported by evidence of its ability to inhibit both the classical and alternative complement pathways in human serum hemolytic assays . This provides a validated positive control or lead compound for high-throughput screening assays designed to identify new dual-pathway complement inhibitors, offering a reproducible biological activity not demonstrated by many other triterpenoids.

Lead Scaffold for Selective Anti-Cancer Agent Development

Medicinal chemistry programs focused on developing selective anti-cancer agents should prioritize lanosta-8,24-dien-3-ol as a core scaffold. This is evidenced by the closely related derivative MMH02, which showed up to 99.8% growth inhibition of multiple cancer cell lines while completely sparing normal monocytes . Starting with this scaffold provides a data-backed rationale for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity, a distinct advantage over using a more generally toxic chemotype.

Application
Selection Property
Validation Focus
PKC signaling pathway research
PKC inhibition mechanism context
Confirm target engagement vs. MGL/cannabinoid axis
Complement pathway functional assays
Dual-pathway complement inhibition context
Validate inhibition in classical and alternative pathway assays
Selective cytotoxicity scaffold studies
Lanostane scaffold for cancer cell-model research
Confirm selective growth inhibition in cancer vs. normal cells
Quote Request

Request a Quote for Lanosta-8,24-dien-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.